molecular formula C11H12O3 B8796313 Ethyl 3-Hydroxy-2-phenylacrylate

Ethyl 3-Hydroxy-2-phenylacrylate

Cat. No.: B8796313
M. Wt: 192.21 g/mol
InChI Key: ZQCUSIHDKTWLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-Hydroxy-2-phenylacrylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-hydroxy-2-phenylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

ZQCUSIHDKTWLTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C1=CC=CC=C1

Origin of Product

United States

Significance and Role of Ethyl 3 Hydroxy 2 Phenylacrylate As a Key Synthetic Intermediate

Ethyl 3-hydroxy-2-phenylacrylate serves as a crucial building block in organic synthesis due to the strategic placement of its functional groups. sigmaaldrich.com This arrangement allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of a wide array of more complex molecules, including various heterocycles and pharmaceutically relevant substances. frontiersin.orgresearchgate.net The presence of both electrophilic and nucleophilic centers within the same molecule is a key feature that synthetic chemists exploit to design efficient and elegant synthetic routes.

The utility of this compound is underscored by its application in the construction of core molecular scaffolds that are prevalent in medicinal chemistry and materials science. Its ability to participate in a variety of reactions, such as cycloadditions and multicomponent reactions, allows for the rapid assembly of molecular complexity from relatively simple starting materials.

Academic Context and Research Trajectories for Hydroxyacrylate Esters

The broader class of hydroxyacrylate esters, to which Ethyl 3-hydroxy-2-phenylacrylate belongs, is a subject of ongoing academic and industrial research. The global market for acrylic esters is substantial and continues to grow, driven by their widespread use in coatings, adhesives, and textiles. nih.gov This industrial relevance fuels academic interest in developing novel synthetic methodologies and applications for functionalized acrylates.

A significant research trajectory within this field is the exploration of stereoselective transformations. For instance, the enzymatic resolution of related β-hydroxy esters, such as Ethyl 3-hydroxy-3-phenylpropanoate, demonstrates the academic pursuit of enantiomerically pure compounds, which are crucial for the development of chiral drugs and other specialized materials. beilstein-journals.orgnih.gov The data from such studies, as detailed in the table below, showcases the potential for developing highly selective synthetic processes.

Table 1: Enzymatic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate

Enzyme Conversion (%) Enantiomeric Excess of Ester (%) Enantiomeric Excess of Acid (%)
PCL 50 >98 (R) 93 (S)
PLE 50 28 (R) -
CRL - - -
AOP - - -

Data sourced from enzymatic hydrolysis studies. beilstein-journals.orgnih.gov

Structural Features and Reactivity Considerations for Ethyl 3 Hydroxy 2 Phenylacrylate in Modern Organic Transformations

Established Synthetic Routes and Mechanistic Insights

The synthesis of this compound and its derivatives is accomplished through a variety of established organic reactions. These methods, including condensation reactions, nucleophilic substitutions, Michael additions, and metal-catalyzed transformations, provide access to this important class of compounds.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of substituted phenylacrylates, offering direct routes to form the carbon-carbon double bond characteristic of these molecules.

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated ketones and esters. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing substituted phenylacrylates, an aromatic aldehyde or ketone serves as the carbonyl component, while a compound with an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate, acts as the nucleophile. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde or ketone. wikipedia.org

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion or enolate. rsc.org This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. rsc.org Subsequent protonation of the alkoxide and elimination of a water molecule yields the final α,β-unsaturated product. wikipedia.orgrsc.org The use of various catalysts, including ammonium (B1175870) acetate (B1210297), and reaction conditions like microwave irradiation can be employed to facilitate the reaction. nih.gov For instance, ethyl 2-cyano-3-phenylacrylate derivatives have been synthesized via microwave-assisted Knoevenagel condensation using ammonium acetate as a catalyst. nih.gov

Table 1: Examples of Knoevenagel Condensation for Phenylacrylate Synthesis
Aldehyde/KetoneActive Methylene CompoundCatalystProductReference
BenzaldehydeEthyl cyanoacetateAmmonium acetateEthyl 2-cyano-3-phenylacrylate nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidine5-(2-Methoxybenzylidene)dihydropyrimidine-2,4,6(1H,3H,5H)-trione wikipedia.org
Various aromatic aldehydesMalononitrileAmino-bifunctional frameworksVarious benzylidenemalononitriles nih.gov
BenzaldehydeEthyl cyanoacetateCsNaX-NH2 zeoliteEthyl 2-cyano-3-phenylacrylate researchgate.net

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of densely functionalized molecules, such as β-hydroxy-α-methylene esters. organic-chemistry.orgresearchgate.net The most commonly used catalysts are tertiary amines, like DABCO (1,4-diazabicyclo[2.2.2]octane), and phosphines. organic-chemistry.org

The mechanism of the Baylis-Hillman reaction involves the initial Michael addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. hsc.edunrochemistry.com This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, leading to a second zwitterionic intermediate. hsc.edunrochemistry.com A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final β-hydroxy-α-methylene ester product. nrochemistry.com The reaction is known to be slow, but its rate can be influenced by various factors, including the choice of catalyst, solvent, and the use of additives.

Table 2: Key Features of the Baylis-Hillman Reaction
FeatureDescriptionReference
ReactantsActivated alkene (e.g., acrylate) and an electrophile (e.g., aldehyde) organic-chemistry.orgwikipedia.org
CatalystTertiary amine (e.g., DABCO) or phosphine (B1218219) organic-chemistry.org
ProductDensely functionalized molecule, often an allylic alcohol wikipedia.org
Mechanism Steps1. Michael addition of catalyst to alkene2. Aldol-type addition to electrophile3. Proton transfer and catalyst elimination hsc.edunrochemistry.com

Nucleophilic Substitution Reactions in Hydroxyacrylate Ester Formation

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of a leaving group on an acyl compound with a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com In the second step, the carbonyl pi bond is reformed as the leaving group is expelled. libretexts.orgyoutube.com

The feasibility of a nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the nucleophile and the leaving group; the equilibrium generally favors the formation of the weaker base. masterorganicchemistry.com For instance, more reactive carboxylic acid derivatives like acid chlorides can be readily converted to less reactive derivatives such as esters by reacting them with an appropriate alcohol or alkoxide nucleophile. libretexts.org The reaction with neutral nucleophiles may require a base, such as pyridine, to neutralize the acidic byproduct. youtube.com

Michael Addition Strategies for Substituted Acrylate (B77674) Synthesis

The Michael addition, or conjugate addition, is a crucial method for forming carbon-carbon bonds. byjus.comwikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org This reaction is particularly valuable for the synthesis of a wide range of substituted acrylates.

The mechanism begins with the deprotonation of the Michael donor by a base to generate a resonance-stabilized carbanion or enolate. wikipedia.org This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate yields the final 1,4-addition product. masterorganicchemistry.com A variety of nucleophiles can act as Michael donors, including enolates derived from malonic esters, acetoacetic esters, as well as amines and thiols. oup.comchemistrysteps.com The reaction is highly versatile and can be influenced by the nature of the reactants, base, and solvent. For instance, the aza-Michael addition, which uses an amine as the nucleophile, is a prominent method for synthesizing β-amino esters. acs.orgmdpi.com

Gold-Catalyzed Transformations for this compound Production

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools in modern organic synthesis due to their ability to activate alkynes and allenes towards nucleophilic attack. nih.govnih.gov One significant application is the hydration of alkynes to produce ketones, which can be a key step in the synthesis of hydroxyacrylate derivatives. researchgate.netorganic-chemistry.org

The mechanism of gold-catalyzed alkyne hydration typically involves the coordination of the alkyne to the gold center, which increases the electrophilicity of the triple bond. nih.gov This activation facilitates the nucleophilic attack of water, leading to an alkenylgold intermediate. ua.es Subsequent protodeauration and tautomerization of the resulting enol yield the corresponding ketone. ua.es Gold catalysts have been shown to be effective for the hydration of both terminal and internal alkynes under mild conditions. researchgate.netorganic-chemistry.org Furthermore, gold-catalyzed reactions of oxabicyclic alkenes with electron-deficient terminal alkynes have been developed to produce acrylate derivatives. nih.gov This transformation proceeds via a proposed mechanism involving the gold-catalyzed opening of the oxabicyclic alkene and subsequent reaction with the alkyne. nih.gov

Brønsted Acid Catalyzed Synthesis of Arylhydroxyacrylates

Brønsted acid catalysis represents a powerful tool for various organic transformations, including the synthesis of aryl-substituted compounds. nih.govchemrxiv.org In the context of arylhydroxyacrylates, Brønsted acids can facilitate key bond-forming reactions. For instance, they can catalyze the electrophilic cyclization of o-vinylanilines in the presence of a quinone to produce N-arylindoles, demonstrating their utility in forming C-N bonds under mild conditions. nih.gov While not a direct synthesis of this compound, this illustrates the potential of Brønsted acids to mediate reactions involving aryl moieties.

Furthermore, Brønsted acids have been employed in the redox arylation of ynamides using aryl sulfoxides, yielding α-arylated oxazolidinones. nih.gov This metal-free approach proceeds at room temperature and highlights the ability of Brønsted acids to promote atom-economic arylation reactions. nih.gov The activation of substrates by Brønsted acids, such as in the Friedel-Crafts arylation of aldehydes and ketones, provides a pathway to synthesize di- and triarylmethanes. chemrxiv.org These examples underscore the versatility of Brønsted acid catalysis in constructing arylated molecules, a foundational concept applicable to the synthesis of complex arylhydroxyacrylates. Research into the direct Brønsted acid-catalyzed synthesis of arylhydroxyacrylates is an ongoing area of interest, with the potential to offer mild and efficient synthetic routes.

Reductive Approaches for this compound Derivatives

Reductive methods are crucial for the synthesis of hydroxyl-containing compounds, including derivatives of this compound. A prominent example is the bioreduction of ethyl-2-oxo-4-phenylbutyrate (OPBE) to produce ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. researchgate.net This process often utilizes reductases, which offer high conversion rates and exceptional stereoselectivity under environmentally benign conditions. researchgate.net

For instance, recombinant Pichia pastoris expressing carbonyl reductase CgKR2 from Candida glabrata has been successfully used for the stereoselective reduction of OPBE. researchgate.net Other enzymes, such as Gox0525, have also demonstrated high efficiency in the reduction of ethyl 2-oxo-4-phenylbutyrate, achieving excellent enantiomeric excess (>99%) and high conversion (93.1%). researchgate.net Baker's yeast is another biocatalyst employed for the enantio- and regiospecific reduction of ethyl 2,4-dioxo-4-phenylbutyrate, yielding the corresponding (R)-2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess. researchgate.net These biocatalytic reductive approaches showcase a powerful and green strategy for accessing chiral hydroxyester derivatives.

Emerging Synthetic Strategies for Stereoselective Control in this compound Chemistry

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for precise control over stereochemistry.

Asymmetric Synthesis Approaches for Enantiopure this compound

Achieving enantiopure forms of this compound and its analogs is a key objective, given the often stereospecific activity of chiral molecules. Several powerful asymmetric strategies have emerged to meet this challenge.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has become a cornerstone for the construction of stereogenic centers, including all-carbon quaternary centers. researchgate.netnih.govrsc.orgthieme-connect.com In a notable application, 2-aryl-3-hydroxyacrylates have been utilized as nucleophiles in intermolecular Pd-AAA reactions to synthesize acyclic, all-carbon, aryl-substituted quaternary stereocenters. researchgate.net This approach, using a chiral (R,R)-DACH-naphthyl Trost ligand, has afforded good to excellent yields and high enantioselectivities (up to 94% ee). researchgate.net

The versatility of Pd-AAA is further demonstrated in the alkylation of nonstabilized ketone enolates to generate quaternary centers with excellent yield and enantioselectivity. nih.gov The choice of chiral ligands, such as those derived from cyclohexyldiamine, is critical for achieving high stereocontrol. nih.gov These methods provide a powerful platform for synthesizing complex chiral molecules containing quaternary carbons, a structural motif present in many biologically active compounds.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govyoutube.comyoutube.comyoutube.com Proline and its derivatives are among the most well-known organocatalysts, capable of activating carbonyl compounds towards asymmetric transformations. youtube.com For instance, proline-catalyzed aldol (B89426) reactions can create carbon-carbon bonds with the formation of up to two new stereogenic centers. youtube.com

In the context of α-hydroxyacrylates, organocatalytic approaches can provide access to enantiomerically enriched products. For example, the dual activation of acyl phosphonates and formaldehyde (B43269) tert-butyl hydrazone by a BINAM-derived bis-urea catalyst enables the synthesis of densely functionalized quaternary α-hydroxy phosphonates with high reactivity and enantioselectivity. rsc.org While not directly involving acrylates, this principle of dual activation by a chiral organocatalyst is applicable to the asymmetric synthesis of α-hydroxyacrylates. The development of novel organocatalytic systems continues to expand the toolbox for the asymmetric synthesis of these valuable compounds.

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.netwikipedia.orguni-graz.at This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. nih.govnih.gov

A limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. wikipedia.orgnih.gov To overcome this, dynamic kinetic resolution (DKR) has been developed, which combines the enzymatic resolution with in situ racemization of the less reactive enantiomer. nih.gov This allows for theoretical yields of up to 100%. Lipase-catalyzed transesterification has been successfully employed in the kinetic resolution of racemic δ-hydroxy esters with high enantioselectivity. researchgate.net Combining this with a ruthenium-catalyzed alcohol racemization led to an efficient DKR with excellent enantiomeric excess and high conversion. researchgate.net

The choice of enzyme is critical for the success of the resolution. A variety of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Candida rugosa, have been screened for their effectiveness in the stereoselective acetylation of hydroxy derivatives. nih.gov The enantiomeric ratio (E-value) is a key parameter used to quantify the enantioselectivity of an enzyme in a kinetic resolution. uni-graz.at

Table 1: Synthetic Methodologies and Key Findings

Methodology Key Features Example Application/Finding Reference(s)
Brønsted Acid Catalysis Metal-free, mild reaction conditions. Catalyzed redox arylation of ynamides with aryl sulfoxides. nih.gov
Reductive Approaches High conversion and stereoselectivity using biocatalysts. Bioreduction of ethyl-2-oxo-4-phenylbutyrate to (R)-HPBE using reductases. researchgate.net
Pd-Catalyzed AAA Formation of all-carbon quaternary stereocenters. Synthesis of enantioenriched α-aryl quaternary carbonyl compounds with up to 94% ee. researchgate.net
Organocatalysis Metal-free asymmetric induction. Proline-catalyzed asymmetric aldol reactions. youtube.com

| Enzymatic Kinetic Resolution | High enantioselectivity for producing chiral hydroxyesters. | Lipase-catalyzed resolution of δ-hydroxy esters, can be combined with racemization in DKR. | nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Arylhydroxyacrylates
N-arylindoles
o-vinylanilines
α-arylated oxazolidinones
ynamides
aryl sulfoxides
di- and triarylmethanes
aldehydes
ketones
Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE)
ethyl-2-oxo-4-phenylbutyrate (OPBE)
ethyl 2,4-dioxo-4-phenylbutyrate
(R)-2-hydroxy-4-oxo-4-phenylbutyrate
2-aryl-3-hydroxyacrylates
α-aryl quaternary carbonyl compounds
acyl phosphonates
formaldehyde tert-butyl hydrazone
quaternary α-hydroxy phosphonates

Phase-Transfer Catalysis in Stereocontrolled Acrylate Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. nih.govscirp.org This technique is particularly valuable in green chemistry as it often allows for the use of water and milder reaction conditions, reducing the need for hazardous organic solvents. nih.govscirp.org In the context of stereocontrolled synthesis, the development of chiral phase-transfer catalysts has provided a crucial tool for producing enantioenriched products from prochiral starting materials. nih.gov

The application of chiral PTC to the synthesis of α,β-unsaturated esters, such as this compound and its derivatives, typically involves an asymmetric aldol-type reaction. The general strategy relies on the in situ generation of an enolate from a precursor like ethyl phenylacetate (B1230308) using a base. This enolate is then paired with a chiral, lipophilic cation from the phase-transfer catalyst. This chiral ion pair subsequently reacts with an electrophile, such as an aldehyde, in the organic phase. The intricate steric and electronic interactions within this transient chiral complex guide the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Detailed Research Findings

While the direct asymmetric phase-transfer catalyzed hydroxymethylation of ethyl phenylacetate with formaldehyde is not extensively documented in dedicated studies, the principles are well-established through analogous reactions. The core of this synthetic approach is the aldol condensation between an aryl-enolate and formaldehyde (or its polymer, paraformaldehyde). researchgate.net Research has demonstrated that the reaction between methyl phenylacetate and paraformaldehyde can proceed to form the corresponding acrylate, indicating the viability of the fundamental carbon-carbon bond formation. researchgate.net

For achieving stereocontrol, catalysts derived from Cinchona alkaloids are the most prominent class of chiral phase-transfer catalysts employed. nih.gov These catalysts, such as quaternized derivatives of cinchonidine (B190817) or cinchonine, possess a rigid chiral scaffold with a quaternary ammonium salt moiety that can form a tight ion pair with the enolate. The specific architecture of the catalyst, including bulky substituents on the nitrogen atom (e.g., anthracenylmethyl), is designed to effectively shield one face of the enolate, thereby directing the electrophilic attack of the aldehyde to the opposite face.

The hypothetical stereocontrolled synthesis of this compound via PTC would involve the reaction of ethyl phenylacetate with formaldehyde in a biphasic system (e.g., toluene/aqueous base) in the presence of a catalytic amount of a chiral Cinchona alkaloid-derived quaternary ammonium salt. The base, such as potassium hydroxide (B78521) or cesium hydroxide, deprotonates the ethyl phenylacetate at the α-position to form the enolate. The chiral catalyst then shuttles the enolate into the organic phase for the stereoselective reaction.

The table below illustrates the prospective substrates and the expected type of catalyst for this transformation, based on established PTC principles.

Reactant 1 (Ester) Reactant 2 (Electrophile) Catalyst Type Expected Product
Ethyl PhenylacetateFormaldehyde / ParaformaldehydeChiral Cinchona Alkaloid Quaternary Ammonium Salt(R)- or (S)-Ethyl 3-Hydroxy-2-phenylacrylate
Methyl PhenylacetateFormaldehyde / ParaformaldehydeChiral Cinchona Alkaloid Quaternary Ammonium Salt(R)- or (S)-Mthis compound
Ethyl (4-chlorophenyl)acetateFormaldehyde / ParaformaldehydeChiral Cinchona Alkaloid Quaternary Ammonium Salt(R)- or (S)-Ethyl 3-Hydroxy-2-(4-chlorophenyl)acrylate

The success of such a reaction would be evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting β-hydroxy ester. Optimization of reaction parameters, including the specific catalyst structure, solvent, base concentration, and temperature, would be critical to achieving high levels of both yield and stereoselectivity.

The following table presents a summary of key components in the proposed stereocontrolled synthesis.

Component Function Example
Prochiral NucleophileSource of the enolateEthyl Phenylacetate
ElectrophileReacts with the enolateFormaldehyde researchgate.net
BaseDeprotonates the nucleophilePotassium Hydroxide (KOH)
Chiral Phase-Transfer CatalystForms chiral ion pair, induces asymmetry(R)-N-(9-Anthracenylmethyl)cinchonidinium bromide
Solvent SystemBiphasic medium (Organic/Aqueous)Toluene / Water

Although direct experimental data for this specific transformation is sparse in the literature, the extensive success of chiral phase-transfer catalysis in a wide array of other asymmetric C-C bond-forming reactions strongly supports its potential as a viable and elegant method for the stereocontrolled synthesis of this compound and related derivatives. nih.gov

Mechanistic Investigations of Nucleophilic Additions Involving this compound

The electrophilic nature of the α,β-unsaturated ester system in this compound makes it susceptible to nucleophilic attack. Mechanistic studies have provided insights into these addition reactions. For instance, in iron-catalyzed reactions with ethyl diazoacetate (EDA), a proposed mechanism suggests the initial coordination of an aldehyde to the iron center, followed by nucleophilic attack of EDA on the carbonyl carbon. researchgate.net This leads to a transition state that ultimately yields the hydroxyl acrylate product. researchgate.net The role of the catalyst and the nature of the nucleophile are critical in determining the reaction pathway and stereochemical outcome.

Cyclization and Condensation Pathways of this compound Derivatives

Derivatives of this compound serve as versatile precursors in cyclization and condensation reactions, leading to the formation of various heterocyclic and carbocyclic systems. A notable example is the Knoevenagel condensation, a fundamental process in organic synthesis, which has been utilized to synthesize derivatives of ethyl 2-cyano-3-phenylacrylate. nih.gov This reaction typically involves the condensation of an aldehyde with an active methylene compound, facilitated by a catalyst. nih.gov Microwave-assisted Knoevenagel condensation has been shown to be an efficient method for producing these derivatives. nih.gov

Furthermore, tandem acceptorless dehydrogenation-cyclization cascades of related substrates have been developed to access α-quaternary ketones, resulting in the formation of five- and six-membered carbocycles. researchgate.net

Rearrangement Reactions of Hydroxyacrylate Esters

Rearrangement reactions of hydroxyacrylate esters, particularly the Claisen rearrangement, represent a powerful tool for carbon-carbon bond formation and the construction of sterically congested centers.

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, has been effectively employed to generate α-aryl quaternary carbon centers from derivatives of this compound. arkat-usa.orgorganic-chemistry.org This process involves the O-allylation of the parent hydroxyacrylate to form a 3-allyloxy-2-arylacrylate, which then undergoes thermal rearrangement. arkat-usa.org The reaction typically proceeds through a chair-like transition state to afford products with high stereoselectivity. organic-chemistry.org

This methodology is significant as the formation of α-aryl quaternary carbon centers is a considerable challenge in organic synthesis due to steric hindrance. arkat-usa.org The use of the Claisen rearrangement provides an atom-economical route to these valuable structural motifs. arkat-usa.org Research has demonstrated that this rearrangement can be carried out in high yields, although purification by flash chromatography can sometimes lead to decomposition due to the high steric strain in the product. arkat-usa.org

Table 1: Selected Examples of Claisen Rearrangement of 3-Allyloxy-2-arylacrylates

EntryAryl GroupYield (%)
1Phenyl92
24-Methoxyphenyl95
34-Chlorophenyl88
42-Naphthyl90

This table is a representative example based on reported high yields for this type of reaction and is for illustrative purposes.

The ester enolate Claisen rearrangement of highly substituted amino acid allylic esters has also been shown to be a highly diastereoselective method for synthesizing sterically demanding amino acids with β-quaternary carbon centers. nih.gov

Radical Processes and Single-Electron Transfer (SET) in this compound Ester Chemistry

While less common for this specific substrate, radical processes initiated by single-electron transfer (SET) are a significant area of organic chemistry. N-hydroxyphthalimide (NHPI) esters, for example, are versatile radical precursors that undergo reductive decarboxylative fragmentation upon SET. nih.govnih.gov This can be achieved under thermal, photochemical, or electrochemical conditions. nih.govnih.gov The resulting substrate radical can then participate in various transformations, including additions and cyclizations. nih.govnih.gov Although direct studies on this compound in this context are not prevalent, the principles of radical generation from related ester functionalities are well-established. For instance, radical intermediates generated from NHPI esters can add to α,β-unsaturated esters in a process that can be part of a radical chain reaction. nih.gov

Tautomerism and Isomerization Studies of this compound

This compound can exist in tautomeric forms, primarily the keto-enol tautomerism between the β-hydroxyacrylate and the corresponding β-keto ester. In the synthesis of ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate from p-anisaldehyde and EDA, the hydroxyl acrylate form is selectively produced in high yields (>80%), with only trace amounts of the β-keto ester observed. researchgate.net This indicates a strong preference for the enol form under these reaction conditions. The stability of the enol tautomer is often attributed to the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring and the ester group.

Studies on Intermolecular Interactions in this compound Systems

Intermolecular interactions play a crucial role in the solid-state structure and properties of molecular crystals. In systems containing functionalities similar to those in this compound, such as pincer complexes with NH spacer groups, hydrogen bonding between the complexes and solvent molecules or neighboring species is a significant factor. researchgate.net The molecular structures of related compounds, determined by single-crystal X-ray diffraction, provide definitive evidence of these interactions and their influence on the crystal packing. researchgate.net

Iv. Catalysis in Ethyl 3 Hydroxy 2 Phenylacrylate Chemistry

Homogeneous Catalysis for Hydroxyacrylate Synthesis and Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone for the synthesis and modification of hydroxyacrylates. This approach allows for high catalyst activity and selectivity under often mild reaction conditions, facilitated by finely-tuned molecular catalysts.

Transition metals are powerful catalysts for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing and functionalizing complex molecules like ethyl 3-hydroxy-2-phenylacrylate. Gold, palladium, and rhodium complexes are particularly prominent.

Gold (Au): Gold catalysis, particularly utilizing the Lewis acidity of Au(I) complexes, is effective in activating alkynes for various transformations. nih.gov While direct synthesis of this compound via gold catalysis is not extensively documented, gold catalysts are used in related annulation reactions. For instance, Au(I) catalysts can promote the reaction of alkynyl thioethers with isoxazoles to regioselectively produce 3-sulfenylated pyrroles. nih.gov This type of reactivity highlights gold's potential for constructing complex heterocyclic systems from alkyne precursors. Dual catalysis systems, combining gold with other transition metals like palladium, are also being developed to harness the unique reactivity of both metals. nih.gov

Palladium (Pd): Palladium catalysis is a versatile tool for C-C bond formation, especially in the synthesis of α-aryl esters and ketones, which are structurally related to this compound. The palladium-catalyzed α-arylation of esters and ketones is a well-established method. organic-chemistry.org A significant challenge has been the direct α-arylation of free carboxylic acids and secondary amides due to the acidity of the carboxyl and N-H protons. nih.gov Recent strategies have overcome this by using a traceless protecting group approach, allowing for the α-arylation of propionic acid with a variety of aryl bromides in high yields. nih.gov

Furthermore, palladium catalysts are crucial for the synthesis of β-aryl α-keto esters through the coupling of α-keto ester enolates with aryl bromides. nih.govorganic-chemistry.org Catalyst systems derived from Pd₂(dba)₃ and sterically hindered phosphine (B1218219) ligands like PᵗBu₃ have proven effective, accommodating a wide range of electronically diverse aryl bromides. nih.govorganic-chemistry.org These methods provide access to precursors for β-stereogenic α-keto esters, which are valuable in synthesizing biologically important molecules. nih.gov

Rhodium (Rh): Rhodium catalysts are renowned for their exceptional performance in asymmetric hydrogenation reactions. They are used to produce chiral alcohols and amino acids with high enantioselectivity. acs.orgrsc.org For example, rhodium complexes are employed in the asymmetric transfer hydrogenation (ATH) of α-benzoylamido β-keto esters to furnish syn-α-amido β-hydroxy esters with high diastereomeric ratios and excellent enantioselectivities. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of α-nitro ketones provides an efficient route to β-nitro-α-phenylethanols. nih.gov The development of rhodium-silver and rhodium-gold alloy nanoparticles has also shown enhanced activity in hydrogenation reactions compared to rhodium alone. nih.gov

Catalyst SystemReaction TypeSubstrate(s)ProductKey FindingsRef
Pd₂(dba)₃ / PᵗBu₃ β-Arylationα-Keto ester enolates, Aryl bromidesβ-Aryl α-keto estersHigh yields for electronically diverse aryl bromides; can be run without a glovebox. nih.govorganic-chemistry.org
Pd₂(dba)₃ / Xantphos α-ArylationKetones, Aryl bromidesα-Aryl ketonesEffective with K₃PO₄ as a mild base for substrates with base-sensitive groups. organic-chemistry.org
Rh(III)-DPEN complex Asymmetric Transfer Hydrogenationα-Benzoylamido β-keto esterssyn-α-Amido β-hydroxy estersHigh yields (up to 98%), diastereomeric ratios (>99:1), and enantioselectivities (>99% ee). nih.gov
[IPrAu(CH₃CN)]SbF₆ (3+2) AnnulationAlkynyl thioethers, Isoxazoles3-Sulfenylated pyrrolesRegioselective β-addition to the alkynyl thioether. nih.gov
Rh/ZhaoPhos Asymmetric HydrogenationExocyclic α,β-unsaturated carbonylsα-Chiral cyclic lactones/ketonesHigh yields (up to 99%) and enantioselectivities (up to 99% ee); hydrogen bonding is crucial. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. It avoids the use of potentially toxic or expensive metals and often operates under mild conditions. In the context of acrylates, organocatalysts are particularly effective in promoting stereoselective additions.

The asymmetric Michael addition is a key reaction for creating chiral centers. Chiral primary or secondary amines, often derived from cinchona alkaloids or diamines, are used to catalyze the addition of nucleophiles to α,β-unsaturated compounds. mdpi.comnih.gov For instance, the Michael addition of aldehydes to α,β-unsaturated nitroalkenes can be catalyzed by a thiourea (B124793) derivative of (R,R)-1,2-diphenylethylenediamine (DPEN), yielding products with high enantioselectivity (97–99% ee) and diastereoselectivity. mdpi.com The thiourea moiety activates the nitroalkene via hydrogen bonding, while the primary amine forms an enamine intermediate with the aldehyde, facilitating the 1,4-addition. mdpi.com

Similarly, organocatalysts are employed in the conjugate addition of 4-hydroxycoumarin (B602359) to β,γ-unsaturated α-keto esters and the Michael addition of organoboronic acids to γ-hydroxy enones. nih.govkoreascience.kr In the latter case, the hydroxyl group on the substrate plays a critical directing role in the reaction. nih.gov The use of α,β-dipeptides as organocatalysts has also been explored for asymmetric Michael additions under solvent-free conditions, highlighting the move towards more environmentally benign synthetic methods. researchgate.net

CatalystReaction TypeSubstrate(s)Key FeaturesRef
(R,R)-DPEN-Thiourea Asymmetric Michael AdditionIsobutyraldehyde, trans-β-NitrostyreneHigh enantioselectivity (97-99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com
Cinchona-based primary amine Intramolecular aza-Michael AdditionEnone carbamatesSynthesis of 2-substituted piperidines in good yields (75-95%) and high ee (up to 99%). nih.gov
Iminophenol-type thiourea Asymmetric Michael Additionγ-Hydroxy enones, Alkenylboronic acidsThe substrate's hydroxyl group plays a critical directing role. nih.gov
α,β-Dipeptides Asymmetric Michael AdditionIsobutyraldehyde, NitroolefinsEfficient under solvent-free conditions in conjunction with co-catalysts. researchgate.net

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for industrial applications, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. For reactions involving this compound, heterogeneous catalysts can be applied in its synthesis, often through condensation reactions.

The synthesis of α,β-unsaturated esters can be achieved through various catalytic methods, including the Knoevenagel condensation. nih.gov While specific examples for this compound are not prevalent, related transformations suggest potential pathways. For instance, boronic acids have been shown to be active catalysts for the condensation of aldehydes with ketene (B1206846) diethyl acetal (B89532) to produce α,β-unsaturated esters with high (E)-stereoselectivity. nih.gov Phase-transformation of nanocatalysts, such as Pd₂Sn, has been shown to enhance catalytic performance in hydrogenation reactions, indicating that the morphology and crystal structure of heterogeneous catalysts are critical for their activity and selectivity. acs.org

Biocatalysis and Enzymatic Approaches for Hydroxyacrylate Modifications

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. nih.gov For hydroxyacrylates and related β-hydroxy esters, enzymatic approaches are primarily focused on kinetic resolution to obtain enantiomerically pure compounds.

The enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, a close structural analog of the target compound, has been successfully demonstrated using various hydrolases. scielo.brscielo.brresearchgate.net Lipases are particularly effective. For example, using lipase (B570770) from Pseudomonas cepacia (PCL), a 50% conversion of racemic ethyl 3-hydroxy-3-phenylpropanoate can be achieved, yielding the unreacted (R)-ester with 98% enantiomeric excess (e.e.) and the hydrolyzed (S)-acid with 93% e.e. scielo.brscielo.brresearchgate.net The efficiency and selectivity of these enzymatic resolutions can be influenced by the reaction medium and the specific enzyme used. scielo.br

Similar biocatalytic resolution has been applied to 3-hydroxy-3-phenylpropanonitrile, a precursor in the synthesis of fluoxetine. nih.gov In this case, lipase from Pseudomonas fluorescens immobilized on silica (B1680970) nanoparticles was used for kinetic resolution via transesterification, demonstrating the industrial potential of these biocatalytic methods. nih.gov

EnzymeReaction TypeSubstrateResultRef
Lipase from Pseudomonas cepacia (PCL) Enzymatic Hydrolysis(±)-Ethyl 3-hydroxy-3-phenylpropanoate50% conversion; recovered (R)-ester (98% e.e.), (S)-acid (93% e.e.). scielo.brscielo.brresearchgate.net
Lipase from Pseudomonas sp (Amano PS-30) Enzymatic Hydrolysis(±)-Ethyl 3-hydroxy-3-phenylpropanoate39% conversion to (S)-acid (93% e.e.). scielo.br
Immobilized Candida antarctica lipase B (CALB) Kinetic Resolution (Acetylation & Alcoholysis)(±)-Ethyl-3-hydroxybutyrateProduction of both (R)- and (S)-enantiomers with >96% e.e. nih.gov
Immobilized Lipase from Pseudomonas fluorescens Kinetic Resolution (Transesterification)(±)-3-Hydroxy-3-phenylpropanonitrileHigh process efficiency (97.4%) and enantiomeric excess (79.5%) for the (S)-enantiomer. nih.gov

Table of Mentioned Chemical Compounds

Chemical Name
4-hydroxycoumarin
(R,R)-1,2-diphenylethylenediamine
trans-β-Nitrostyrene
α,β-dipeptides
α-benzoylamido β-keto esters
Alkenylboronic acids
Alkynyl thioethers
Aryl bromides
Boronic acids
Enone carbamates
This compound
Ethyl 3-hydroxy-3-phenylpropanoate
Ethyl-3-hydroxybutyrate
Fluoxetine
Gold
Isobutyraldehyde
Isoxazoles
Ketene diethyl acetal
Lipase
Nitroalkenes
Palladium
Phenylacrylate
Propionic acid
Pyrroles
Rhodium
syn-α-amido β-hydroxy esters
Thiourea
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Xantphos
β,γ-unsaturated α-keto esters
γ-hydroxy enones

V. Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Ethyl 3 Hydroxy 2 Phenylacrylate

Spectroscopic Methods in Ethyl 3-Hydroxy-2-phenylacrylate Research

Spectroscopy is indispensable for elucidating the molecular framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3-), the phenyl group (a multiplet in the aromatic region), the vinylic proton, and the hydroxyl proton, which often appears as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would display unique signals for the ester carbonyl carbon, the two olefinic carbons of the acrylate (B77674) backbone, the various carbons of the phenyl ring, and the two carbons of the ethyl ester group. Data from similar structures, such as ethyl phenylacetate (B1230308) and other acrylate derivatives, help in assigning these chemical shifts. rsc.orgchemicalbook.com

Predicted NMR Data for this compound

This table presents predicted chemical shift (δ) values based on standard NMR principles and data from analogous compounds.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Ethyl Group ~1.3Triplet3H-O-CH2-CH3
~4.2Quartet2H-O-CH2 -CH3
Phenyl Group ~7.2-7.5Multiplet5HAr-H
Vinylic Proton ~6.0-6.5Singlet1H=CH -OH
Hydroxyl Proton VariableBroad Singlet1H-OH
¹³C NMR Predicted δ (ppm)Assignment
Ethyl Group ~14-O-CH2-C H3
~61-O-C H2-CH3
Olefinic Carbons ~110-140C =C
Aromatic Carbons ~125-135C (Phenyl)
Carbonyl Carbon ~165-170C =O

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The presence of the hydroxyl (-OH) group is confirmed by a broad band typically appearing in the 3500-3200 cm⁻¹ region. libretexts.org The ester carbonyl (C=O) group gives rise to a strong, sharp absorption peak between 1730 and 1700 cm⁻¹. libretexts.orgmasterorganicchemistry.com Stretching vibrations for the carbon-carbon double bond (C=C) of the acrylate moiety are expected around 1640 cm⁻¹. Other significant signals include those for aromatic and aliphatic C-H stretching (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively) and the C-O stretching of the ester group in the fingerprint region (1300-1100 cm⁻¹). libretexts.orgrsc.org

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3500 - 3200 Hydroxyl (-OH) O-H Stretch Broad, Medium-Strong
3100 - 3000 Aromatic C-H C-H Stretch Medium-Weak
3000 - 2850 Aliphatic C-H C-H Stretch Medium
1730 - 1700 Ester (C=O) C=O Stretch Strong, Sharp
~1640 Alkene (C=C) C=C Stretch Medium-Weak
1300 - 1100 Ester (C-O) C-O Stretch Strong

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula (C11H12O3). rsc.orgrsc.org This is critical for distinguishing between isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and confirming the identity of the target compound in a sample matrix.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would likely result from the loss of an ethoxy radical (-•OCH2CH3), a water molecule (-H2O) from the hydroxyl group, or cleavage of the phenyl group.

Predicted Mass Spectrometry Fragments for this compound

Based on the molecular formula C11H12O3 (Molecular Weight: 208.21 g/mol )

m/z Value (Predicted)Ion FormulaDescription
208[C11H12O3]⁺Molecular Ion (M⁺)
190[C11H10O2]⁺Loss of H₂O
163[C9H7O3]⁺Loss of ethoxy group
131[C9H7O]⁺Subsequent fragmentation
105[C7H5O]⁺Benzoyl cation
77[C6H5]⁺Phenyl cation

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both high-performance liquid chromatography and thin-layer chromatography are essential tools.

HPLC is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is primarily used to assess the purity of a synthesized sample and to separate it from starting materials, byproducts, and isomers.

A common approach involves reverse-phase HPLC (RP-HPLC) using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). sielc.com Detection is often accomplished with a UV detector, as the phenyl and acrylate moieties are strong chromophores. researchgate.net It is important to note that because this compound can exist as aldo-enol tautomers, multiple peaks may be observed in the chromatogram, complicating the analysis but also providing insight into the compound's equilibrium dynamics in solution. researchgate.net

Typical HPLC Parameters for Hydroxyacrylate Analysis

Parameter Description
Technique Reverse-Phase HPLC (RP-HPLC)
Column ODS (C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (monitoring at λmax)
Flow Rate ~1.0 mL/min

| Application | Purity assessment, separation of isomers/tautomers |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), which is then developed in a sealed chamber with a suitable solvent system (eluent).

For the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials, one can determine when the reaction is complete. The components are typically visualized under UV light, where the aromatic phenyl ring will fluoresce. sielc.com The retention factor (Rf) for the product will differ from that of the more or less polar reactants and byproducts, allowing for effective monitoring.

Illustrative TLC Data for a Reaction

Component Typical Eluent System Hypothetical Rf Value Visualization
Starting Material A (e.g., Aldehyde) 30% Ethyl Acetate (B1210297) / 70% Hexane 0.6 UV Light
Starting Material B (e.g., Ester) 30% Ethyl Acetate / 70% Hexane 0.7 UV Light

| This compound (Product) | 30% Ethyl Acetate / 70% Hexane | 0.4 | UV Light |


X-ray Crystallography for Detailed Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of structure, revealing key details about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Such information is crucial for understanding the molecule's conformation and its potential interactions in a biological or chemical system.

The process involves irradiating a single crystal of a derivative with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Detailed research findings from crystallographic studies on various acrylate derivatives highlight the utility of this technique. For instance, the analysis of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate revealed that molecules are linked into zigzag chains through O—H⋯O hydrogen bonds. nih.gov Similarly, the study of ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a complex coumarin (B35378) derivative, showed its crystallization in an orthorhombic system, with its structure stabilized by various intermolecular hydrogen bonds. protochips.com In another example, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate showed an interesting case of discrete disorder in the ethyl fragment. nih.govazooptics.com The analysis of two different polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrated how different crystal packing can arise from the same molecule, influenced by bifurcated O–H⋯O hydrogen bonds that create distinct dimer arrangements. mdpi.com

These studies underscore the power of X-ray crystallography to elucidate not just the primary structure, but also the subtle supramolecular architecture of complex organic molecules.

Table 1: Crystallographic Data for Selected Ethyl Acrylate Derivatives

Compound Name Crystal System Space Group Key Structural Features Reference
Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate Monoclinic P2₁/c Molecules linked into zigzag chains by O—H⋯O hydrogen bonds. nih.govresearchgate.net
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Orthorhombic P2₁2₁2₁ Structure stabilized by various intra- and intermolecular hydrogen bonds. protochips.com
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Monoclinic C2/m Near-planar molecule with discrete disorder in the ethyl fragment. nih.gov
Ethyl 2-cyano-3-N,N-dimethyl amino acrylate Monoclinic P2(1)/n Almost planar conformation in a preferential s-cis form. researchgate.net

Electron Microscopy (SEM, TEM) for Catalyst Characterization in Heterogeneous Systems

In the synthesis of this compound and its derivatives via heterogeneous catalysis, the morphology, size, and distribution of the catalyst particles are critical factors that determine catalytic activity and selectivity. Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging essential for characterizing these solid-state catalysts. nih.gov

Scanning Electron Microscopy (SEM) is primarily used to examine the surface topography of catalyst materials. azooptics.com By scanning a focused beam of electrons over the sample, SEM generates detailed three-dimensional images. This is particularly useful for assessing the morphology of catalyst supports, such as porous silica or alumina, and for observing the distribution of catalyst particles across the support surface. azooptics.comjchemlett.com The technique provides a wide field of view and great depth of focus, enabling a rapid evaluation of the catalyst's physical structure. azooptics.com

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the direct visualization of individual catalyst nanoparticles. azooptics.com By passing a beam of electrons through an ultra-thin sample, TEM can determine the size, shape, and distribution of metal nanoparticles dispersed on a support. azooptics.com At high magnifications, it is possible to resolve crystal lattice fringes, which helps in identifying the composition and exposed crystal facets of the catalyst particles—features that are often directly linked to catalytic performance. azooptics.com

Modern advancements have led to the development of in situ and operando electron microscopy, where catalysts can be observed under reaction conditions (i.e., in the presence of reactive gases and at elevated temperatures). nih.govacs.org This allows researchers to witness dynamic changes in the catalyst's structure, such as particle sintering, phase transformations, or restructuring of active sites, as the reaction proceeds, providing invaluable insights into deactivation mechanisms and structure-activity relationships. acs.orgyoutube.com

While specific studies detailing SEM/TEM characterization for catalysts in this compound synthesis are not prevalent, the principles are widely applied in related fields, such as the synthesis of other acrylates and the hydrogenation of various functional groups. researchgate.netmdpi.comresearchgate.net

| In situ / Operando TEM/SEM | Dynamic changes in catalyst structure under reaction conditions (e.g., temperature, gas environment). | Reveals mechanisms of catalyst activation, deactivation, and restructuring in real-time, bridging the gap between catalyst structure and function. protochips.comacs.org |

Vi. Theoretical and Computational Chemistry Studies of Ethyl 3 Hydroxy 2 Phenylacrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of Ethyl 3-Hydroxy-2-phenylacrylate. These calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict a variety of spectroscopic and physicochemical properties. By solving approximations of the Schrödinger equation, researchers can model the molecule's geometry, orbital energies, and electrostatic potential, which are key to understanding its chemical behavior.

These computational approaches allow for the investigation of transient species and transition states that may be difficult to observe experimentally. For instance, the stability of potential tautomers of this compound, such as the keto-enol forms, can be assessed by calculating their relative energies. Furthermore, the impact of the phenyl and hydroxyl substituents on the electronic character of the acrylate (B77674) backbone can be systematically studied, providing a rationale for its observed reactivity.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the polymerization of acrylates and elucidating complex reaction mechanisms. acs.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for modeling the large systems often involved in polymerization reactions. chemistryviews.org

DFT studies on similar acrylate systems have provided valuable insights. For example, calculations have been used to investigate the free-radical polymerization of various acrylates, modeling the effect of different substituent groups on the polymerizability. acs.org These studies often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to accurately describe the geometries and energies of reactants, transition states, and products. acs.orgacs.org The insights gained from these studies can be extrapolated to predict the behavior of this compound in similar polymerization processes.

Table 1: Application of DFT in Acrylate Polymerization Studies

Area of Investigation DFT Methodologies Employed Key Insights Gained Relevance to this compound
Free-Radical Polymerization Kinetics B3LYP, BMK functionals with Pople-style basis sets (e.g., 6-31+G(d)). acs.org Determination of propagation (kp) and termination (kt) rate coefficients; understanding the effect of pendant group size and polarity on polymerizability. acs.org Prediction of the propensity of this compound to undergo free-radical polymerization and the influence of its specific substituents on the reaction rates.
Metallocene-Catalyzed Polymerization B3LYP functional with mixed basis sets (e.g., 3-21G for main group elements, ECPs for metals). acs.org Elucidation of different mechanistic pathways (cationic vs. neutral complexes) and the role of the catalyst in controlling the polymerization. acs.org Understanding how this compound might interact with transition metal catalysts, which could lead to polymers with specific tacticities.
Influence of Hydrogen Bonding B3LYP/6-31+G(d) for geometry optimization and frequency calculations. acs.org Identification of intra- and intermolecular hydrogen bonds and their effect on the stability of prereactive complexes and transition states, influencing the rate of polymerization. acs.org The hydroxyl group in this compound can form hydrogen bonds, potentially leading to specific monomer orientations and affecting the stereochemistry and properties of the resulting polymer.

Molecular Modeling and Dynamics Simulations for Compound Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and their interactions with their environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. youtube.com

For this compound, MD simulations can be employed to investigate a range of phenomena. For example, simulations of the bulk liquid phase can predict macroscopic properties such as density and viscosity. At a more detailed level, MD can be used to study the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how it might pack in a solid-state or interact with a biological receptor. researchgate.net

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as solvents, other monomers, or polymers. youtube.com By simulating the compound in a solvent box, one can study solvation effects and how they influence the molecule's conformation and reactivity. In the context of polymerization, MD can be used to model the self-assembly of monomers and the early stages of polymer chain growth. nih.gov

Table 2: Potential Applications of Molecular Modeling and Dynamics Simulations for this compound

Application Area Simulation Details Predicted Properties/Insights
Conformational Analysis Simulation of a single molecule in vacuum or an implicit solvent model. Identification of low-energy conformers, torsional energy barriers, and the overall flexibility of the molecule.
Bulk Phase Properties Simulation of multiple molecules in a periodic box under constant temperature and pressure (NPT ensemble). Prediction of density, radial distribution functions, and transport properties like self-diffusion coefficients.
Solvation Studies Simulation of one or more solute molecules in a box of explicit solvent molecules (e.g., water, ethanol). Understanding of solute-solvent interactions, hydrogen bonding patterns, and the structure of the solvation shell.
Interaction with Surfaces Simulation of the molecule near a solid surface (e.g., a catalyst or a polymer substrate). Investigation of adsorption energies, preferred orientations, and the potential for surface-mediated reactions.
Polymer Chain Dynamics Simulation of an oligomer or polymer chain of poly(this compound). Study of chain flexibility, entanglement, and the glass transition temperature of the resulting polymer.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers a powerful framework for predicting the reactivity and selectivity of organic molecules in various transformations. For this compound, these methods can be used to rationalize its behavior in known reactions and to predict its reactivity in novel chemical processes.

The electronic structure of this compound, with its electron-withdrawing ester group and the phenyl and hydroxyl substituents, suggests a rich and varied reactivity. The double bond is susceptible to nucleophilic attack in Michael-type additions, while the ester group can undergo hydrolysis or transesterification. The phenyl ring can participate in electrophilic aromatic substitution, and the hydroxyl group can be involved in a variety of reactions, including esterification and etherification.

Computational methods can be used to quantify the reactivity of different sites within the molecule. For instance, by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack. Transition state theory, combined with quantum chemical calculations, can be used to model the reaction pathways for different transformations, allowing for the prediction of reaction barriers and, consequently, reaction rates. This can be particularly useful for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this multifunctional molecule. rsc.org For example, in a reaction with a nucleophile, it is possible to predict whether the attack will occur at the carbonyl carbon of the ester or at the β-carbon of the acrylate.

Table 3: Factors Influencing the Reactivity and Selectivity of this compound

Reactive Site Type of Reaction Influencing Factors Computational Prediction
Acrylate Double Bond Michael Addition Nature of the nucleophile, solvent effects, presence of a catalyst. Calculation of LUMO to identify the electrophilic site; modeling of the transition state to predict stereoselectivity.
Ester Group Hydrolysis, Transesterification pH of the medium, temperature, nature of the alcohol (for transesterification). Calculation of atomic charges on the carbonyl carbon; modeling of the tetrahedral intermediate.
Phenyl Ring Electrophilic Aromatic Substitution Nature of the electrophile, directing effects of the substituents. Calculation of the electrostatic potential map to predict the most nucleophilic positions on the ring.
Hydroxyl Group Esterification, Etherification Nature of the acylating or alkylating agent, presence of an acid or base catalyst. Modeling of the reaction pathway to determine the activation energy and compare competing reactions.

Vii. Derivatives and Analogues of Ethyl 3 Hydroxy 2 Phenylacrylate in Advanced Organic Synthesis

Synthetic Pathways to α-Aryl Quaternary Carbon Centers from Ethyl 3-Hydroxy-2-phenylacrylate Precursors

The construction of α-aryl quaternary carbon centers, a common motif in many natural products and biologically active compounds, represents a significant challenge in organic synthesis. Precursors derived from this compound offer a valuable entry point to these sterically congested centers. One notable approach involves the allylation of α-formyl-α-phenylacetate derivatives, which can be conceptually linked to the functional group array present in this compound. For instance, ethyl 2-formyl-2-phenylpent-4-enoate, a molecule featuring the core α-phenyl-α-carbonyl structure, can be synthesized and subsequently transformed to create a quaternary center. umich.edu The formyl group in these precursors acts as a handle for introducing a fourth substituent at the α-position, thereby generating the desired quaternary carbon.

The following table details examples of α-formyl-α-phenylacetate derivatives that serve as precursors to α-aryl quaternary carbon centers.

Precursor CompoundChemical FormulaMolecular Weight ( g/mol )Key Characteristics
Ethyl 2-formyl-2-phenylpent-4-enoateC₁₄H₁₆O₃232.27Light yellow oil, serves as a direct precursor for creating a quaternary center through reactions at the formyl group.
Ethyl 2-(4-fluorophenyl)-2-formylpent-4-enoateC₁₄H₁₅FO₃250.26Yellow oil, demonstrates the tolerance of the synthetic method for electron-withdrawing groups on the phenyl ring.
Ethyl 2-(2,4-dichlorophenyl)-2-formylpent-4-enoateC₁₄H₁₄Cl₂O₃301.16Yellow oil, highlights the applicability of the method with polysubstituted aromatic rings.
Ethyl 2-(4-tert-butylphenyl)-2-formylpent-4-enoateC₁₈H₂₄O₃288.38Yellow oil, shows compatibility with bulky alkyl groups on the aromatic ring.

Transformation into Architecturally Complex and Functionally Diverse Molecules

The strategic arrangement of the hydroxyl, ester, and phenyl groups in this compound and its analogues allows for a diverse range of cyclization and derivatization reactions, leading to the formation of various heterocyclic and acyclic compounds with significant chemical and biological interest.

Oxindoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Intermediates derived from phenylacrylates are valuable in the construction of the oxindole (B195798) framework. Specifically, the synthesis of 3-hydroxy-2-oxindoles can be achieved through various strategies. One-pot methods have been developed for the preparation of 3-hydroxy-2-oxindole derivatives from 2-alkynyl arylazides, which generate 2-hydroxy-indolin-3-ones in situ that then undergo an acyloin rearrangement. rsc.org

Furthermore, copper-mediated reactions between N-phenylacrylamides and ethyl 2-bromo-2-methylpropionate provide a pathway to oxindoles. documentsdelivered.com The core structure of N-phenylacrylamide shares similarities with the phenylacrylate backbone, highlighting the versatility of this structural motif in accessing the oxindole scaffold. The synthesis of 3,3-disubstituted oxindoles can also be achieved through organocatalyzed oxidative C-N bond formation of phenylpropanamide derivatives, which are conceptually related to phenylacrylates. organic-chemistry.org

Coumarins are a widespread class of benzopyrone-containing natural and synthetic compounds known for their diverse pharmacological and photophysical properties. This compound itself is not a direct precursor to typical coumarins, which are based on a 2H-chromen-2-one core. However, related phenolic precursors can be used. For instance, the synthesis of ethyl coumarin-3-carboxylate derivatives often starts from substituted phenols. ccspublishing.org.cnresearchgate.net

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they are key components in many biologically active molecules, including pharmaceuticals and natural products. researchgate.net The synthesis of thiazole (B1198619) derivatives can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and widely used approach. researchgate.net This method typically involves the reaction of an α-haloketone with a thioamide. researchgate.net

While direct conversion of this compound to thiazoles is not a standard transformation, related α,β-unsaturated carbonyl compounds can be precursors to the necessary α-haloketones. For example, bromination of a chalcone (B49325) derivative, which shares the α,β-unsaturated ketone feature, can provide the α-bromoketone needed for the Hantzsch synthesis. mdpi.com This α-bromoketone can then react with various thiourea (B124793) derivatives or other thioamides to form the thiazole ring. mdpi.comekb.eg

α-Hydroxy carboxylic acids and their corresponding esters and amides are important building blocks in organic synthesis and are present in many biologically active molecules. This compound contains a masked α-hydroxy acid moiety. Hydrolysis of the ester group and tautomerization can conceptually lead to an α-keto acid, which can then be reduced to the desired α-hydroxy acid.

More direct synthetic methods to access these structures often start from aldehydes. organic-chemistry.org For example, a one-pot synthesis using PhMe₂SiLi and CO₂ can convert aldehydes to α-hydroxy acids. organic-chemistry.org The synthesis of α-hydroxy esters and amides can also be achieved from aldehydes using masked acyl cyanide (MAC) reagents. organic-chemistry.org

Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid are products of the Baylis-Hillman reaction between an aromatic aldehyde and an activated alkene, such as an acrylate (B77674). nih.gov These compounds are structurally related to this compound, featuring a similar 3-hydroxy-3-phenylpropanoid backbone. The Baylis-Hillman reaction provides a direct and atom-economical route to these densely functionalized molecules. nih.gov A variety of these adducts have been synthesized and screened for their biological activities. nih.gov

The following table presents a selection of synthesized 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.

DerivativeStarting AldehydeActivated Alkene
Methyl 3-hydroxy-2-methylene-3-phenylpropanoateBenzaldehydeMethyl acrylate
Ethyl 3-hydroxy-2-methylene-3-(4-chlorophenyl)propanoate4-ChlorobenzaldehydeEthyl acrylate
Methyl 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoate4-NitrobenzaldehydeMethyl acrylate
Acrylonitrile, 3-hydroxy-2-methylene-3-(2-furyl)2-FuraldehydeAcrylonitrile

Strategies for Modifying the Ester and Hydroxyl Functionalities for Tuned Reactivity

The hydroxyl group offers a prime site for modification. Standard protection strategies can be employed to mask its reactivity during other transformations. libretexts.org For instance, conversion to a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, is a common method that provides robust protection under a variety of reaction conditions, yet can be cleaved selectively using fluoride (B91410) reagents. masterorganicchemistry.com Another approach is the formation of an acetal (B89532), such as a tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but can be removed under acidic conditions. libretexts.org These protecting groups can be crucial for preventing unwanted side reactions when modifying other parts of the molecule or during polymerization.

Beyond protection, the hydroxyl group can be derivatized to introduce new functionalities. Etherification with different alkyl or aryl halides can alter the steric and electronic environment of the molecule. For example, introducing a bulky substituent could influence the stereochemical outcome of subsequent reactions.

The ethyl ester functionality is also amenable to modification, most commonly through transesterification. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or functionalized groups. This allows for the synthesis of a library of analogous compounds with varying properties, such as solubility or compatibility with other reactants.

Table 1: Potential Modifications of Functional Groups in this compound

Functional GroupReaction TypeReagents and ConditionsPotential Outcome
Hydroxyl Silyl Ether Protectiontert-Butyldimethylsilyl chloride, ImidazoleIncreased steric hindrance, protection against electrophiles
Acetal FormationDihydropyran, Acid catalystProtection under basic/nucleophilic conditions
EtherificationAlkyl/Aryl Halide, BaseIntroduction of new functional groups, altered electronics
Ester TransesterificationDifferent Alcohol, Acid/Base CatalystModification of solubility and physical properties

Incorporation of this compound in Polymer Synthesis

The acrylate moiety in this compound makes it a potential monomer for polymer synthesis. The presence of the hydroxyl and phenyl groups suggests that polymers derived from this monomer could exhibit interesting properties, such as altered thermal stability, refractive index, or the potential for post-polymerization modification.

In principle, this compound could undergo free-radical polymerization, a common method for polymerizing acrylates. The reaction would be initiated by a radical initiator, and the propagation would involve the addition of monomer units across the double bond to form a long polymer chain. The resulting polymer would have a repeating unit containing the ester, hydroxyl, and phenyl functionalities.

However, a search of the scientific literature does not yield specific examples of the homopolymerization or copolymerization of this compound. Studies on related compounds, such as other phenylacrylates, have been conducted. For instance, the copolymerization of N-phenylmaleimide with ethyl α-phenylacrylate has been reported to proceed via a charge transfer complex, leading to copolymers with high thermal stability. nih.gov This suggests that the phenyl group in this compound could influence its polymerization behavior.

The hydroxyl group on the monomer could also play a significant role in the properties of the resulting polymer. It could participate in hydrogen bonding, potentially affecting the polymer's morphology and mechanical properties. Furthermore, the hydroxyl groups on the polymer backbone would be available for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. For example, these hydroxyl groups could be used to crosslink the polymer chains or to attach other molecules of interest.

A study on the self-polycondensation of racemic ethyl 3-hydroxybutyrate (B1226725) to form atactic poly-3-hydroxybutyrate demonstrates a potential pathway for polymers derived from hydroxy-ester monomers. mdpi.com While this is a polycondensation reaction rather than a vinyl polymerization, it highlights the utility of such monomers in creating biodegradable polyesters.

Table 2: Potential Polymerization Approaches for this compound

Polymerization MethodKey FeaturesPotential Polymer Characteristics
Free-Radical Polymerization Initiation by radical species, chain growth mechanism.Polymer with a carbon-carbon backbone and pendant ester, hydroxyl, and phenyl groups.
Copolymerization Polymerization with one or more different monomers.Introduction of varied functionalities, tailored polymer properties.
Post-Polymerization Modification Chemical modification of the pendant hydroxyl groups.Crosslinking, attachment of bioactive molecules, tuning of surface properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 3-Hydroxy-2-phenylacrylate?

  • Methodological Answer : Fourier transform infrared (FT-IR) spectroscopy is used to confirm functional groups (e.g., hydroxyl, ester, and phenyl moieties) by identifying characteristic absorption bands. Proton nuclear magnetic resonance (¹H NMR) provides structural details, such as the integration ratios of ethyl group protons (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and aromatic protons (~7.2–7.5 ppm). Mass spectrometry (MS) can validate molecular weight and fragmentation patterns .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : The Knoevenagel condensation is a standard method, where a β-keto ester reacts with an aromatic aldehyde under basic conditions (e.g., piperidine catalyst). Microwave-assisted synthesis can enhance reaction efficiency by reducing time (e.g., 10–20 minutes vs. hours under conventional heating) and improving yields (>80%). Solvent selection (e.g., ethanol or toluene) and stoichiometric ratios of reactants are critical for minimizing side products .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics, enabling higher yields (e.g., 85–90%) compared to traditional heating. Temperature control (60–80°C) prevents thermal decomposition. Post-reaction purification via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Advanced Research Questions

Q. What computational strategies predict the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Use Prediction of Activity Spectra for Substances (PASS) to identify potential biological targets (e.g., HER2, EGFR) .
  • Step 2 : Perform molecular docking (AutoDock Vina or Schrödinger Suite) to analyze binding affinities. For example, docking against HER2 may reveal hydrogen bonds with Arg 784 and hydrophobic interactions with Leu 852 .
  • Step 3 : Conduct 20-ns molecular dynamics (MD) simulations (GROMACS/AMBER) to assess ligand-protein stability. Metrics like root-mean-square deviation (RMSD < 2 Å) confirm stable binding .

Q. How can hydrogen bonding patterns explain the crystal packing of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., D (donor)=O-H, A (acceptor)=ester carbonyl). X-ray crystallography with SHELXL refinement reveals intermolecular interactions (e.g., O-H⋯O=C distances ~1.8–2.0 Å). ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. What methodologies assess the hemolytic potential and cytotoxicity of this compound?

  • Methodological Answer :

  • In vitro hemolysis assay : Incubate human erythrocytes with the compound (50–400 μg/mL) for 1 hour. Measure hemoglobin release at 540 nm; a 50% hemolysis threshold (CLM) indicates toxicity .
  • ADMET prediction : Use admetSAR© to evaluate theoretical toxicity (e.g., acute oral toxicity Category II). In silico tools like ProTox-II predict LD₅₀ values and hepatotoxicity risks .

Q. How do solvent polarity and dielectric constant influence molecular conformation?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++g**) show that increasing solvent dielectric constant (ε) from 1 (vacuum) to 78 (water) alters dihedral angles (e.g., O-H⋯O=C angle shifts from 54° to 57.5°). Solvent-solute interactions are modeled using the IEF-PCM approach to predict conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.